{4'-[3-Methyl-4-(1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetic acid ethyl ester
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Overview
Description
[4’-[3-Methyl-4-[[[(®-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester: is a complex organic compound with a molecular formula of C29H28N2O5 and a molecular weight of 484.55 g/mol . This compound is known for its intricate structure, which includes an isoxazole ring, a biphenyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4’-[3-Methyl-4-[[[(®-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester involves multiple steps. One common method includes the cyclization of α,β-acetylenic oximes to form the isoxazole ring The reaction conditions typically involve the use of catalysts such as AuCl3 and CuCl, and the reactions are carried out under moderate temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. The purity of the final product is usually ensured through rigorous quality control measures, including chromatography and spectroscopy techniques .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form various oxides.
Reduction: The biphenyl group can be reduced under specific conditions.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of isoxazole oxides, while reduction of the biphenyl group can yield biphenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other biomedical applications .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The isoxazole ring, in particular, is known for its pharmacological properties, which can be harnessed for the development of new drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of [4’-[3-Methyl-4-[[[(®-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The biphenyl group can enhance the compound’s binding affinity to its targets, while the ethyl ester group can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
[4’-[3-Methyl-4-[[[(®-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid: This compound is similar but lacks the ethyl ester group.
[4’-[3-Methyl-4-[[[(®-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]methanol: This compound has a methanol group instead of the acetic acid ethyl ester group.
Uniqueness
The presence of the ethyl ester group in [4’-[3-Methyl-4-[[[(®-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester makes it unique. This functional group can influence the compound’s solubility, reactivity, and overall chemical behavior, distinguishing it from its analogs .
Properties
Molecular Formula |
C29H28N2O5 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
ethyl 2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate |
InChI |
InChI=1S/C29H28N2O5/c1-4-34-26(32)18-21-10-12-23(13-11-21)24-14-16-25(17-15-24)28-27(19(2)31-36-28)30-29(33)35-20(3)22-8-6-5-7-9-22/h5-17,20H,4,18H2,1-3H3,(H,30,33) |
InChI Key |
QGPQAZHGXUJBRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=NO3)C)NC(=O)OC(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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